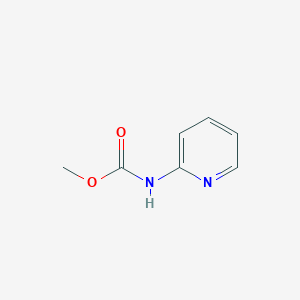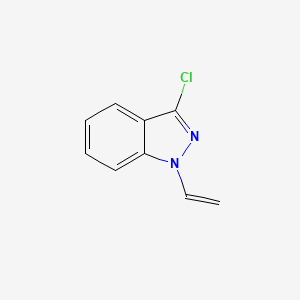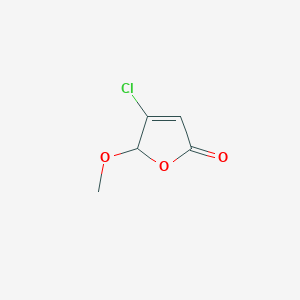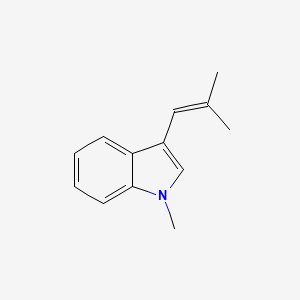
Methyl pyridin-2-ylcarbamate
Übersicht
Beschreibung
Methyl pyridin-2-ylcarbamate is an organic compound that belongs to the class of carbamates. It features a carbamoyl group linked to a pyridine ring, which imparts unique chemical and biological properties to the molecule. This compound is of significant interest in various fields, including medicinal chemistry and materials science, due to its versatile applications and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl pyridin-2-ylcarbamate can be achieved through several methods:
Reaction of Amines and Alcohols with Phosgene and Its Equivalents: This classical approach involves the reaction of pyridin-2-ylamine with methyl chloroformate in the presence of a base.
Reaction of Amines with Organic Isocyanates: Pyridin-2-ylamine can react with methyl isocyanate to form this compound.
Carbonylation with Carbon Oxides and Their Equivalents: This method uses carbon oxides or metal carbonyls to introduce the carbamoyl group.
Metal-Catalyzed C–N Cross-Coupling Reactions: Transition metal catalysts, such as palladium or copper, facilitate the coupling of pyridin-2-ylamine with methyl carbamate.
Rearrangements (Hoffmann, Curtius, Lossen): These rearrangements involve the conversion of amides to carbamates in the presence of an amine or an alcohol.
Industrial Production Methods
Industrial production of this compound typically employs scalable and cost-effective methods, such as the reaction of pyridin-2-ylamine with methyl chloroformate or methyl isocyanate under controlled conditions. These methods ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl pyridin-2-ylcarbamate undergoes various chemical reactions, including:
Reduction: Reduction of the carbamate group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl pyridin-2-ylcarbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl pyridin-2-ylcarbamate involves its interaction with specific molecular targets. For example, as a PI3Kα inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting the signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Methyl pyridin-2-ylcarbamate can be compared with other pyridine-substituted carbamates and ureas:
Pyridin-2-ylcarbamate: Similar structure but without the methyl group, leading to different reactivity and biological activity.
Quinolin-2-ylcarbamate: Contains a quinoline ring instead of a pyridine ring, resulting in distinct chemical properties and applications.
Phenylcarbamate: Features a phenyl group instead of a pyridine ring, which affects its solubility and biological activity.
These comparisons highlight the unique properties of this compound, such as its specific interactions with molecular targets and its versatile applications in various fields.
Eigenschaften
IUPAC Name |
methyl N-pyridin-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)9-6-4-2-3-5-8-6/h2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVGBKYKRAHUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283975 | |
| Record name | Methyl pyridin-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6269-23-4 | |
| Record name | NSC34628 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl pyridin-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















